N-[4-(acetylamino)phenyl]-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be attached through an amide coupling reaction using an appropriate acetamidophenyl amine and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethoxyphenyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
Uniqueness
4-[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-(4-ACETAMIDOPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24N4O5 |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C22H24N4O5/c1-14(27)23-16-8-10-17(11-9-16)24-20(28)5-4-6-21-25-22(26-31-21)15-7-12-18(29-2)19(13-15)30-3/h7-13H,4-6H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
RBYAXBCXOYPXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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